4-ethylcyclohexane-1-carbonyl chloride
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Overview
Description
Trans-4-Ethylcyclohexylcarbonylchloride is an organic compound with the molecular formula C9H15ClO. It is a derivative of cyclohexane, where a carbonyl chloride group is attached to the cyclohexane ring at the 4th position, and an ethyl group is attached at the trans position relative to the carbonyl chloride group. This compound is used in various chemical synthesis processes and has applications in different fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylcyclohexane-1-carbonyl chloride typically involves the chlorination of trans-4-Ethylcyclohexanecarboxylic acid. The process can be carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: Trans-4-Ethylcyclohexylcarbonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The compound can be reduced to trans-4-Ethylcyclohexanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, 4-ethylcyclohexane-1-carbonyl chloride hydrolyzes to form trans-4-Ethylcyclohexanecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) at room temperature.
Major Products:
Esters and Amides: Formed from nucleophilic substitution reactions.
Trans-4-Ethylcyclohexanol: Formed from reduction reactions.
Trans-4-Ethylcyclohexanecarboxylic acid: Formed from hydrolysis reactions.
Scientific Research Applications
Trans-4-Ethylcyclohexylcarbonylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethylcyclohexane-1-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Trans-4-Ethylcyclohexylcarbonylchloride can be compared with other acyl chlorides, such as:
Cyclohexanecarbonyl chloride: Lacks the ethyl group, making it less sterically hindered.
Trans-4-Methylcyclohexylcarbonyl chloride: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and steric effects.
Benzoyl chloride: An aromatic acyl chloride with different electronic properties due to the presence of the benzene ring.
The uniqueness of 4-ethylcyclohexane-1-carbonyl chloride lies in its specific steric and electronic properties, which influence its reactivity and the types of derivatives it can form.
Properties
Molecular Formula |
C9H15ClO |
---|---|
Molecular Weight |
174.67 g/mol |
IUPAC Name |
4-ethylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h7-8H,2-6H2,1H3 |
InChI Key |
OBDHUMSKEKYCKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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